molecular formula C11H20N2O2 B1491111 Azetidin-3-yl(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone CAS No. 2090878-79-6

Azetidin-3-yl(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone

Cat. No.: B1491111
CAS No.: 2090878-79-6
M. Wt: 212.29 g/mol
InChI Key: BEZAAVWHCRUJSX-UHFFFAOYSA-N
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Description

Azetidin-3-yl(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C11H20N2O2 and its molecular weight is 212.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Azetidin-3-yl(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone, also known by its CAS number 2090878-79-6, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H20N2O2C_{11}H_{20}N_{2}O_{2} with a molecular weight of approximately 212.29 g/mol. Its structure features an azetidine ring and a pyrrolidine moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC₁₁H₂₀N₂O₂
Molecular Weight212.29 g/mol
CAS Number2090878-79-6
LogP1.8
Hydrogen Bond Donor2
Hydrogen Bond Acceptor8

Research indicates that this compound may act as a modulator of specific biological pathways. Preliminary studies suggest its interaction with the CCR6 receptor, which plays a crucial role in immune responses and inflammation .

Antimicrobial Activity

In vitro studies have shown that this compound exhibits antimicrobial properties against various strains of bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis .

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound have demonstrated promising results. Animal models indicate that it may reduce oxidative stress and inflammation in neuronal cells, potentially offering therapeutic benefits for neurodegenerative diseases .

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Staphylococcus aureus showed a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating significant antibacterial activity .
  • Neuroprotection in Rodent Models : In a rodent model of Alzheimer's disease, administration of the compound resulted in improved cognitive function as measured by the Morris water maze test. Histological analysis revealed reduced amyloid plaque formation compared to control groups .

Therapeutic Applications

Given its biological activities, this compound holds potential for development in several therapeutic areas:

  • Anti-inflammatory Drugs : Targeting CCR6 could be beneficial in treating autoimmune diseases.
  • Antimicrobial Agents : Its efficacy against resistant bacterial strains positions it as a candidate for new antibiotic therapies.
  • Neuroprotective Agents : The compound's ability to mitigate neurodegeneration suggests it could be explored for conditions like Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

azetidin-3-yl-[4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-11(2)7-13(5-9(11)6-14)10(15)8-3-12-4-8/h8-9,12,14H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEZAAVWHCRUJSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC1CO)C(=O)C2CNC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Azetidin-3-yl(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone
Reactant of Route 2
Azetidin-3-yl(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone
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Azetidin-3-yl(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone
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Azetidin-3-yl(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone
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Azetidin-3-yl(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone
Reactant of Route 6
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Azetidin-3-yl(4-(hydroxymethyl)-3,3-dimethylpyrrolidin-1-yl)methanone

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